4-Bromo-1-méthyl-5-phényl-1H-pyrazole

Vue d'ensemble

Description

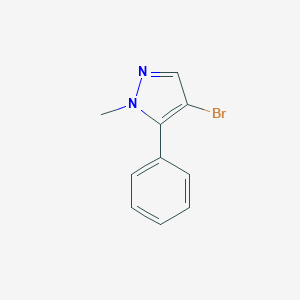

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Applications De Recherche Scientifique

4-Bromo-1-methyl-5-phenyl-1H-pyrazole has several scientific research applications:

Mécanisme D'action

Target of Action

It’s structurally similar to other pyrazole derivatives, which are known to interact with various biological targets .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-Bromo-1-methyl-5-phenyl-1H-pyrazole might interact with its target in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions .

Pharmacokinetics

It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant , which could impact their bioavailability.

Result of Action

Similar compounds have been reported to exhibit potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound is stable at room temperature .

Analyse Biochimique

Biochemical Properties

It is known that pyrazoles, the class of compounds to which 4-Bromo-1-methyl-5-phenyl-1H-pyrazole belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Cellular Effects

The cellular effects of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole are not well documented. Related compounds have been shown to have significant effects on cells. For example, a newly synthesized pyrazoline derivative has been shown to have neurotoxic potentials, affecting acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Molecular Mechanism

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

It is known that pyrazoles can be involved in various reactions, including [3+2] cycloaddition reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.

4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar but with a different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .

Activité Biologique

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. The unique substitution pattern of this compound, particularly the presence of a bromine atom at the 4-position and a phenyl group at the 5-position, suggests enhanced reactivity and biological potential. This article explores the biological activity of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, presenting relevant data, case studies, and research findings.

The molecular formula of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole is , with a molecular weight of approximately 226.08 g/mol. Its structure can be represented as follows:

Research indicates that pyrazole derivatives like 4-Bromo-1-methyl-5-phenyl-1H-pyrazole interact with various biological targets. These compounds often exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The mode of action typically involves binding to the active site of these enzymes, which can lead to anti-inflammatory effects.

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.02 | 0.04 | 2.00 |

| Compound B | 0.03 | 0.05 | 1.67 |

| 4-Bromo-1-methyl-5-phenyl | 0.01 | 0.03 | 3.00 |

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, derivatives with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a new series of pyrazole derivatives, including 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related pyrazoles on acetylcholinesterase activity in brain tissues. The findings suggested that certain derivatives could influence oxidative stress markers and cholinergic signaling pathways, raising concerns about their neurotoxic potential .

Pharmacokinetics

The pharmacokinetic profile of pyrazoles suggests high gastrointestinal absorption and blood-brain barrier permeability, making them suitable candidates for therapeutic applications in treating inflammation and possibly neurodegenerative diseases .

Propriétés

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.